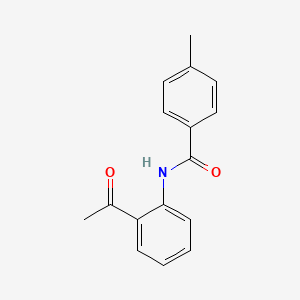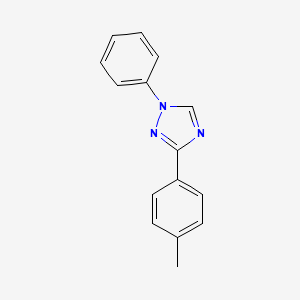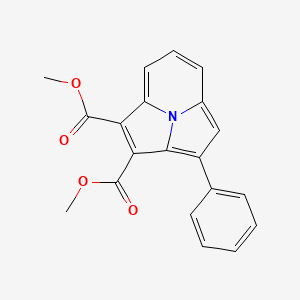
N-(2-(3-Nitrophenyl)-1-(((4-pyridinylmethyl)amino)carbonyl)vinyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(3-硝基苯基)-1-(((4-吡啶基甲基)氨基)羰基)乙烯基)苯甲酰胺是一种复杂的有机化合物,其分子式为C22H18N4O4,分子量为402.413 g/mol 。这种化合物以其独特的结构而闻名,包括硝基苯基、吡啶基甲基和苯甲酰胺基团。 它因其罕见而独特的化学性质而经常用于早期发现研究 .
准备方法
合成路线和反应条件
N-(2-(3-硝基苯基)-1-(((4-吡啶基甲基)氨基)羰基)乙烯基)苯甲酰胺的合成通常涉及多步有机反应。该过程从硝基苯基和吡啶基甲基中间体的制备开始,然后在特定反应条件下偶联形成最终产物。这些反应中常用的试剂包括各种胺、酸和偶联剂。反应条件通常需要控制温度和pH值,以确保以高纯度和高收率获得所需产物。
工业生产方法
这种化合物的工业生产可能涉及类似的合成路线,但规模更大。该过程针对效率和成本效益进行了优化,通常利用自动化系统和先进的纯化技术,以确保产品质量的一致性。使用高通量筛选和工艺优化工具可以进一步提高生产过程。
化学反应分析
反应类型
N-(2-(3-硝基苯基)-1-(((4-吡啶基甲基)氨基)羰基)乙烯基)苯甲酰胺可以进行各种化学反应,包括:
氧化: 硝基苯基可以在特定条件下氧化形成不同的氧化产物。
还原: 硝基可以使用还原剂(例如氢气或金属氢化物)还原为胺基。
取代: 该化合物可以进行亲核取代反应,特别是在吡啶基甲基和苯甲酰胺基团。
常用试剂和条件
这些反应中常用的试剂包括氧化剂(例如高锰酸钾)、还原剂(例如硼氢化钠)和亲核试剂(例如胺、硫醇)。反应条件根据所需的转化而有所不同,但通常涉及控制温度、溶剂和催化剂以促进反应。
形成的主要产物
这些反应形成的主要产物取决于所使用的具体反应条件和试剂。例如,硝基苯基的氧化可以生成亚硝基或硝基衍生物,而还原可以生成胺衍生物。取代反应可以导致各种取代的苯甲酰胺和吡啶基甲基产物。
科学研究应用
N-(2-(3-硝基苯基)-1-(((4-吡啶基甲基)氨基)羰基)乙烯基)苯甲酰胺具有广泛的科学研究应用,包括:
化学: 用作合成更复杂分子以及各种有机反应中的试剂。
生物学: 研究其潜在的生物活性,包括抗菌和抗癌特性。
医学: 研究其潜在的治疗应用,特别是在开发针对特定分子途径的新药方面。
工业: 用于开发新材料和化学工艺,包括催化和聚合。
作用机制
N-(2-(3-硝基苯基)-1-(((4-吡啶基甲基)氨基)羰基)乙烯基)苯甲酰胺的作用机制涉及其与特定分子靶标和途径的相互作用。该化合物可以与酶和受体结合,调节其活性并导致各种生物效应。硝基苯基和吡啶基甲基在结合亲和力和特异性中起着至关重要的作用,而苯甲酰胺基团有助于其整体稳定性和溶解性。
相似化合物的比较
N-(2-(3-硝基苯基)-1-(((4-吡啶基甲基)氨基)羰基)乙烯基)苯甲酰胺可以与其他类似化合物进行比较,例如:
4-甲基-N-(2-(3-硝基苯基)-1-(((4-吡啶基甲基)氨基)羰基)乙烯基)苯甲酰胺: 这种化合物具有类似的结构,但包含一个甲基,这会影响其化学和生物特性.
N-(2-(3-硝基苯基)-1-(((4-吡啶基甲基)氨基)羰基)乙烯基)苯甲酰胺衍生物: 具有不同取代基的各种衍生物可以表现出独特的特性和应用。
N-(2-(3-硝基苯基)-1-(((4-吡啶基甲基)氨基)羰基)乙烯基)苯甲酰胺的独特性在于其官能团的特定组合,这些官能团赋予其独特的化学反应性和生物活性。
属性
分子式 |
C22H18N4O4 |
|---|---|
分子量 |
402.4 g/mol |
IUPAC 名称 |
N-[(Z)-1-(3-nitrophenyl)-3-oxo-3-(pyridin-4-ylmethylamino)prop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C22H18N4O4/c27-21(18-6-2-1-3-7-18)25-20(14-17-5-4-8-19(13-17)26(29)30)22(28)24-15-16-9-11-23-12-10-16/h1-14H,15H2,(H,24,28)(H,25,27)/b20-14- |
InChI 键 |
KREIAAKOZJMRLV-ZHZULCJRSA-N |
手性 SMILES |
C1=CC=C(C=C1)C(=O)N/C(=C\C2=CC(=CC=C2)[N+](=O)[O-])/C(=O)NCC3=CC=NC=C3 |
规范 SMILES |
C1=CC=C(C=C1)C(=O)NC(=CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)NCC3=CC=NC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Propanedinitrile, [(2,5-dihydroxyphenyl)methylene]-](/img/structure/B11991995.png)
![5-(4-Bromophenyl)-7,9-dichloro-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11992011.png)

![4-chloro-N-{2,2,2-trichloro-1-[(2-furylmethyl)amino]ethyl}benzamide](/img/structure/B11992028.png)





![(2E)-3-[4-(carboxymethoxy)-3-methoxyphenyl]prop-2-enoic acid](/img/structure/B11992086.png)
![Ethyl 7-benzoyl-3-(3-chlorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate](/img/structure/B11992094.png)

![N-(4-chlorophenyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B11992114.png)
